- Eaton's reagent catalyzed alacritous synthesis of 3-benzazepinones, European Journal of Chemistry, 2016, 7(4), 391-396

Cas no 89314-87-4 (N-(2,2-Dimethoxyethyl)-2-phenylacetamide)

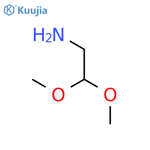

89314-87-4 structure

商品名:N-(2,2-Dimethoxyethyl)-2-phenylacetamide

CAS番号:89314-87-4

MF:C12H17NO3

メガワット:223.268283605576

MDL:MFCD17257378

CID:604472

PubChem ID:22368309

N-(2,2-Dimethoxyethyl)-2-phenylacetamide 化学的及び物理的性質

名前と識別子

-

- Benzeneacetamide, N-(2,2-dimethoxyethyl)-

- N-(2,2-dimethoxyethyl)-2-phenylacetamide

- AK544174

- N-(2,2-Dimethoxyethyl)benzeneacetamide (ACI)

- MFCD17257378

- DTXSID60625238

- AKOS008974393

- SCHEMBL10700966

- SB79599

- s11947

- 89314-87-4

- CS-0163232

- SY273265

- DB-101419

- DS-19293

- N-(2,2-Dimethoxyethyl)-2-phenylacetamide

-

- MDL: MFCD17257378

- インチ: 1S/C12H17NO3/c1-15-12(16-2)9-13-11(14)8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3,(H,13,14)

- InChIKey: AGVDSOHZUZRTSA-UHFFFAOYSA-N

- ほほえんだ: O=C(CC1C=CC=CC=1)NCC(OC)OC

計算された属性

- せいみつぶんしりょう: 223.12084340g/mol

- どういたいしつりょう: 223.12084340g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 6

- 複雑さ: 198

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 47.6

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: No data available

- ゆうかいてん: No data available

- ふってん: No data available

- フラッシュポイント: No data available

- じょうきあつ: No data available

N-(2,2-Dimethoxyethyl)-2-phenylacetamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N-(2,2-Dimethoxyethyl)-2-phenylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB496455-10 g |

N-(2,2-Dimethoxyethyl)-2-phenylacetamide; . |

89314-87-4 | 10g |

€87.50 | 2022-07-29 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N19520-25g |

N-(2,2-Dimethoxyethyl)-2-phenylacetamide |

89314-87-4 | 95% | 25g |

¥523.0 | 2024-07-19 | |

| TRC | D483328-250mg |

N-(2,2-Dimethoxyethyl)-2-phenylacetamide |

89314-87-4 | 250mg |

$64.00 | 2023-05-18 | ||

| Cooke Chemical | BD4181146-100g |

N-(2,2-Dimethoxyethyl)-2-phenylacetamide |

89314-87-4 | 95% | 100g |

RMB 896.00 | 2025-02-21 | |

| abcr | AB496455-100 g |

N-(2,2-Dimethoxyethyl)-2-phenylacetamide; . |

89314-87-4 | 100g |

€321.80 | 2023-04-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1233872-100g |

N-(2,2-Dimethoxyethyl)-2-phenylacetamide |

89314-87-4 | 95% | 100g |

¥1262.00 | 2024-04-26 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LA681-25g |

N-(2,2-Dimethoxyethyl)-2-phenylacetamide |

89314-87-4 | 95% | 25g |

315CNY | 2021-05-08 | |

| abcr | AB496455-5g |

N-(2,2-Dimethoxyethyl)-2-phenylacetamide; . |

89314-87-4 | 5g |

€92.30 | 2025-02-16 | ||

| Aaron | AR003Z7X-5g |

Benzeneacetamide, N-(2,2-dimethoxyethyl)- |

89314-87-4 | 95% | 5g |

$21.00 | 2025-02-10 | |

| eNovation Chemicals LLC | Y1014942-100g |

Benzeneacetamide, N-(2,2-dimethoxyethyl)- |

89314-87-4 | 97%+ | 100g |

$210 | 2025-02-20 |

N-(2,2-Dimethoxyethyl)-2-phenylacetamide 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Triethylamine , 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ; 10 min, rt

1.2 rt; 4 - 5 h, rt

1.3 Solvents: Water ; rt

1.2 rt; 4 - 5 h, rt

1.3 Solvents: Water ; rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide , 1-Hydroxybenzotriazole Solvents: Dichloromethane ; 12 h, 4 °C → rt

リファレンス

- Synthesis of γ-Hydroxy-α-amino Acid Derivatives by Enzymatic Tandem Aldol Addition-Transamination Reactions, ACS Catalysis, 2021, 11(8), 4660-4669

合成方法 3

はんのうじょうけん

1.1 Reagents: Thionyl chloride

1.2 -

1.2 -

リファレンス

- 7-Sulfonamido-3-benzazepines as potent and selective 5-HT2C receptor agonists: Hit-to-lead optimization, Bioorganic & Medicinal Chemistry Letters, 2009, 19(7), 1871-1875

N-(2,2-Dimethoxyethyl)-2-phenylacetamide Raw materials

N-(2,2-Dimethoxyethyl)-2-phenylacetamide Preparation Products

N-(2,2-Dimethoxyethyl)-2-phenylacetamide 関連文献

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

89314-87-4 (N-(2,2-Dimethoxyethyl)-2-phenylacetamide) 関連製品

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:89314-87-4)N-(2,2-Dimethoxyethyl)-2-phenylacetamide

清らかである:99%

はかる:100g

価格 ($):175.0